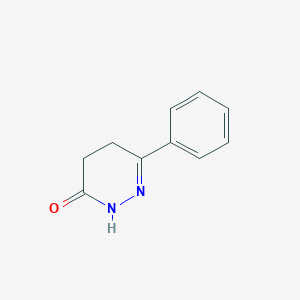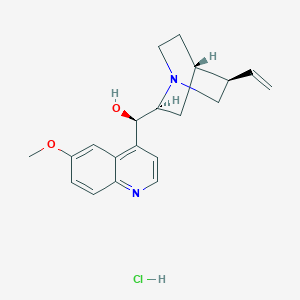
Trilithium hexafluoroaluminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white powder with a molecular weight of 161.79 g/mol and a density of 2.637 g/cm³ . This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trilithium hexafluoroaluminate is synthesized by crystallizing from melts of lithium fluoride and aluminum fluoride . The reaction can be represented as follows: [ 3LiF + AlF₃ \rightarrow Li₃AlF₆ ]
This reaction typically occurs at high temperatures to ensure the complete formation of the compound. The melting point of this compound is approximately 790°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reactants, lithium fluoride and aluminum fluoride, are mixed and heated in a controlled environment to achieve the desired product. The purity and yield of the compound are critical factors in industrial production, and various purification techniques may be employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
Trilithium hexafluoroaluminate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions involving this compound can yield various reduced forms of the compound.
Substitution: Substitution reactions can occur when this compound reacts with other chemical species, replacing one or more of its components.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different aluminum and lithium compounds, while substitution reactions can yield various fluorinated products.
Wissenschaftliche Forschungsanwendungen
Trilithium hexafluoroaluminate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other fluorinated compounds.
Biology: Research in biology may involve this compound in studies related to its effects on biological systems and its potential use in biological assays.
Medicine: The compound’s unique properties make it a candidate for research in medical applications, such as drug delivery systems and diagnostic tools.
Wirkmechanismus
The mechanism by which trilithium hexafluoroaluminate exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluorine atoms play a significant role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium tetrafluoroaluminate (LiAlF₄): This compound has a similar structure but contains fewer fluorine atoms.
Lithium hexafluorophosphate (LiPF₆): Another fluorinated lithium compound with different chemical properties and applications.
Sodium hexafluoroaluminate (Na₃AlF₆): Similar to trilithium hexafluoroaluminate but with sodium instead of lithium.
Uniqueness
This compound is unique due to its specific combination of lithium and aluminum with six fluorine atoms, giving it distinct chemical and physical properties. Its high thermal stability and resistance to chemical attack make it particularly valuable in high-temperature and corrosive environments .
Eigenschaften
CAS-Nummer |
13821-20-0 |
|---|---|
Molekularformel |
AlF6Li3 |
Molekulargewicht |
161.9 g/mol |
IUPAC-Name |
trilithium;hexafluoroaluminum(3-) |
InChI |
InChI=1S/Al.6FH.3Li/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |
InChI-Schlüssel |
VRSRNLHMYUACMN-UHFFFAOYSA-H |
SMILES |
[Li+].[Li+].[Li+].[F-].[F-].[F-].[F-].[F-].[F-].[Al+3] |
Kanonische SMILES |
[Li+].[Li+].[Li+].F[Al-3](F)(F)(F)(F)F |
Key on ui other cas no. |
13821-20-0 |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)












